(2R)-3-(Trimethylsilyl)but-3-en-2-ol
Description
Properties
CAS No. |
194020-48-9 |
|---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
(2R)-3-trimethylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3/t6-/m1/s1 |
InChI Key |
MCXHBOQWMCKXBM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=C)[Si](C)(C)C)O |
Canonical SMILES |
CC(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Grignard Reactions
Grignard reagents are widely employed to introduce silyl groups stereoselectively. For example:
- Reaction Design : Chiral ketones react with Grignard reagents (e.g., RMgX) to form secondary alcohols, followed by silylation.
- Example Pathway :
- Chiral Ketone Synthesis : A chiral ketone precursor (e.g., (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone) is treated with ethylmagnesium chloride in THF, yielding a tertiary alcohol with >95% diastereomeric excess.
- Silylation : The alcohol is converted to the silyl ether using trimethylsilyl chloride (TMSCl) or analogous reagents.
Key Advantage : High stereospecificity due to the Grignard reaction’s inherent stereoselectivity.
Enantioselective Catalytic Methods
Modern catalytic approaches enable direct enantioselective synthesis:
- Chromium-Catalyzed Allylation :
Example :
| Reaction Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | CrCl₂ with chiral ligand L1 | |
| Substrate | Linear aldehydes (e.g., heptaldehyde) | |
| Yield | 70–95% | |
| ee | 93–98% |
Barbier-Type Reactions with Silyl Groups
Barbier-type reactions enable one-pot formation of silylated alcohols:
- Mechanism :
- Organometallic Formation : Silylacetylene reacts with a base (e.g., n-BuLi) to generate a silylcuprate.
- Aldehyde Addition : The cuprate adds to an aldehyde, forming a secondary alcohol.
- Protonation : Quenching with an acid yields the silylated alcohol.
Example :
| Parameter | Value/Description | Reference |
|---|---|---|
| Silylacetylene | Trimethylsilylacetylene | |
| Base | n-BuLi | |
| Aldehyde | Benzaldehyde | |
| Yield | 98% (for 1-aryl-3-TMS-prop-2-yn-1-ol) |
Stereoselective Silylation of Alkenes
Heterogeneous catalysts (e.g., Pd/C) facilitate hydrogenolysis and silylation:
- Process :
- Acylating Agent : React a tertiary alcohol with trifluoroacetic anhydride to form a mixed anhydride.
- Hydrogenolysis : Use Pd/C under H₂ to remove protecting groups, retaining the silyl group.
Example :
| Step | Reagent/Conditions | Outcome | Reference |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride, 0°C | Mixed anhydride formation | |
| Hydrogenolysis | Pd/C, H₂ (2 atm), 40°C | Silyl alcohol (96% purity) |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries direct stereochemistry in multi-step syntheses:
- Auxiliary : (R)-(+)-3-Butyn-2-ol or TBDPS-protected alcohols.
- Application :
- Protection : Protect the hydroxyl group with a chiral auxiliary.
- Alkyne Addition : Introduce the silyl group via alkyne addition.
- Deprotection : Remove the auxiliary to isolate the target compound.
Example :
| Parameter | Value/Description | Reference |
|---|---|---|
| Auxiliary | (R)-(+)-3-Butyn-2-ol | |
| Silylation | TMS-acetylene + LDA | |
| Diastereomeric Ratio | 1.2:1 (major:minor) |
Comparative Analysis of Methods
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(Trimethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2R)-3-(Trimethylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential role in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(Trimethylsilyl)but-3-en-2-ol depends on the specific reactions it undergoes. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Cyclohexenyl-Substituted Butenols (Ionols)
Alpha-Ionol (4-(2,6,6-Trimethyl-2-cyclohexenyl)but-3-en-2-ol; CAS 25312-34-9) and beta-Ionol (4-(2,2,6-Trimethyl-1-cyclohexenyl)but-3-en-2-ol; CAS 22029-76-1) share the but-3-en-2-ol backbone but differ in cyclohexenyl substituents. Key distinctions include:
- In contrast, the Ionols’ cyclohexenyl groups contribute to their volatility and floral scent profiles, making them prevalent in perfumery .
- Reactivity: The TMS group may enhance stability in acidic conditions or facilitate silicon-directed reactions, whereas the Ionols’ conjugated enol-cyclohexenyl systems favor electrophilic additions or oxidations.
Silyl-Containing Furan Derivatives
Key differences include:
- Ring Structure: Furan derivatives exhibit aromaticity and conjugation, enabling participation in Diels-Alder reactions. The target compound’s non-aromatic double bond may serve as a dienophile or nucleophile in similar reactions but with distinct regioselectivity.
- Functional Groups : The hydroxyl group in the target compound offers a site for derivatization (e.g., esterification), while furan derivatives often undergo electrophilic substitutions at the alpha position.
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